molecular formula C9H10BrFO2 B12604327 (2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol CAS No. 874336-08-0

(2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol

Katalognummer: B12604327
CAS-Nummer: 874336-08-0
Molekulargewicht: 249.08 g/mol
InChI-Schlüssel: FHZPSAWKIYTAMV-ZCFIWIBFSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol is an organic compound that features a bromine and fluorine substituted phenoxy group attached to a propanol backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol typically involves the reaction of this compound with appropriate reagents under controlled conditions. One common method involves the nucleophilic substitution reaction where a suitable brominated precursor reacts with a fluorinated phenol derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

(2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form the corresponding alcohol or alkane.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups replacing the bromine or fluorine atoms.

Wissenschaftliche Forschungsanwendungen

(2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (2R)-2-(2-chloro-5-fluorophenoxy)propan-1-ol
  • (2R)-2-(2-bromo-4-fluorophenoxy)propan-1-ol
  • (2R)-2-(2-bromo-5-chlorophenoxy)propan-1-ol

Uniqueness

(2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol is unique due to the specific positioning of the bromine and fluorine atoms on the phenoxy group. This unique arrangement can result in distinct chemical and biological properties compared to similar compounds.

Eigenschaften

CAS-Nummer

874336-08-0

Molekularformel

C9H10BrFO2

Molekulargewicht

249.08 g/mol

IUPAC-Name

(2R)-2-(2-bromo-5-fluorophenoxy)propan-1-ol

InChI

InChI=1S/C9H10BrFO2/c1-6(5-12)13-9-4-7(11)2-3-8(9)10/h2-4,6,12H,5H2,1H3/t6-/m1/s1

InChI-Schlüssel

FHZPSAWKIYTAMV-ZCFIWIBFSA-N

Isomerische SMILES

C[C@H](CO)OC1=C(C=CC(=C1)F)Br

Kanonische SMILES

CC(CO)OC1=C(C=CC(=C1)F)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.